N-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide
Overview
Description
N-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a piperidine ring, and a benzenesulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated precursors, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the pyrazole or piperidine rings.
Substitution: Substituted pyrazole or piperidine derivatives.
Scientific Research Applications
N-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain . The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.
N-[[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of N-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide lies in its cyclohexyl group, which may confer distinct steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
N-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3S/c1-30-21-9-11-22(12-10-21)31(28,29)25-14-18-6-5-13-27(16-18)17-20-15-24-26-23(20)19-7-3-2-4-8-19/h9-12,15,18-19,25H,2-8,13-14,16-17H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCCMUXRDXPRQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)CC3=C(NN=C3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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